![molecular formula C11H13N B13298720 1',3'-Dihydrospiro[azetidine-2,2'-indene]](/img/structure/B13298720.png)
1',3'-Dihydrospiro[azetidine-2,2'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[azetidine-2,2’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene ring
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] typically involves photochemical reactions. One common method is the visible light-mediated dearomative hydrogen atom abstraction and cyclization cascade of indoles. This process starts with readily accessible 3-substituted indoles, which undergo dearomatization upon irradiation at a wavelength of 420 nm in the presence of thioxanthen-9-one as a sensitizer . The reaction proceeds via energy transfer through a diradical intermediate, leading to the formation of the spirocyclic product with high diastereoselectivity .
Chemical Reactions Analysis
1’,3’-Dihydrospiro[azetidine-2,2’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Cycloaddition: The compound can participate in [2+2] photocycloaddition reactions, forming complex spirocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’,3’-Dihydrospiro[azetidine-2,2’-indene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to specific targets. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[azetidine-2,2’-indene] can be compared with other spirocyclic compounds such as:
- 2-oxospiro[azetidine-3,3’-indolines]
- 2,4-dioxospiro[azetidine-3,3’-indolines]
- 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The unique aspect of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] lies in its specific azetidine-indene fusion, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-azetidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8-11(5-6-12-11)7-9(10)3-1/h1-4,12H,5-8H2 |
InChI Key |
AMPKSNZENGVDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


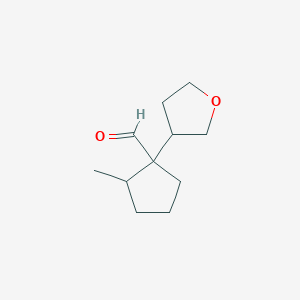
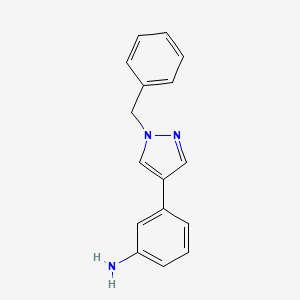

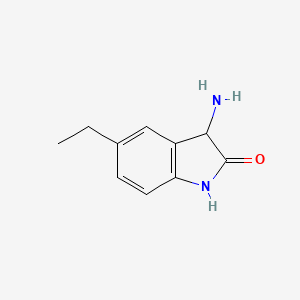
![4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13298671.png)
![2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13298677.png)
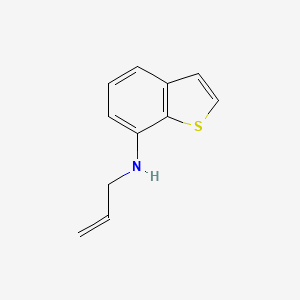

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13298704.png)
amine](/img/structure/B13298718.png)
![10,11-Dimethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13298725.png)
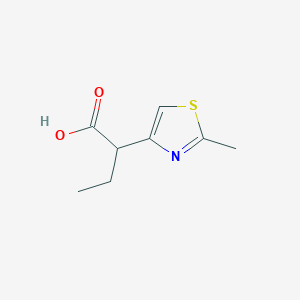
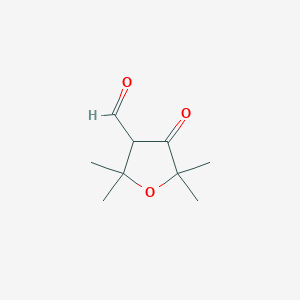
![6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]](/img/structure/B13298743.png)
